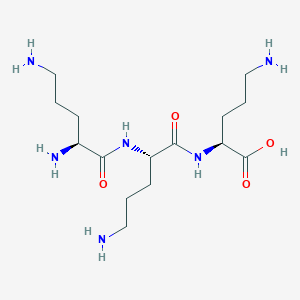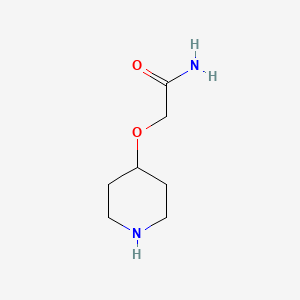
2-(4-Piperidinyloxy)acetamide
Übersicht
Beschreibung
“2-(4-Piperidinyloxy)acetamide” is a chemical compound with the empirical formula C7H14N2O2 . It is also known as acetyl piperonyl amide.
Synthesis Analysis
A series of new acetamide derivatives have been synthesized under microwave irradiation. The method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of “this compound” is C7H14N2O2. Its average mass is 158.198 Da and its monoisotopic mass is 158.105530 Da .Chemical Reactions Analysis
The simple replacement of a chlorine atom allowed the preparation of many acetamide derivatives through the reaction with amines and para-tosyl sodium salt .Physical And Chemical Properties Analysis
The physical state of “this compound” is solid . Its molecular weight is 234.29 .Wissenschaftliche Forschungsanwendungen
Memory Enhancement
A study highlighted the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its potential effects on memory enhancement in mice, indicating its relevance in cognitive function studies and possible therapeutic applications for memory-related disorders (Li Ming-zhu, 2008).
Antibacterial Activity
Research into N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus demonstrated notable antibacterial potentials. These compounds, including 2-(4-piperidinyloxy)acetamide variants, were synthesized and evaluated for their effectiveness against various bacterial strains, presenting a new avenue for antibacterial agent development (Kashif Iqbal et al., 2017).
Antiepileptic Activity
4-Substituted pyrrolidone butanamides, closely related to this compound, have been identified as new agents with significant antiepileptic activity. This discovery opens up new possibilities for the treatment of epilepsy and highlights the therapeutic potential of these compounds in central nervous system diseases (B. Kenda et al., 2004).
Anxiolytic Properties
Derivatives of this compound have shown promising results in animal models predictive of clinical efficacy for the treatment of anxiety. These findings indicate the potential of these compounds in mood and emotion regulation, contributing to the development of new anxiolytic medications (C. P. Kordik et al., 2006).
Antitubercular Activity
Studies on 2-(quinolin-4-yloxy)acetamides, a class of compounds related to this compound, revealed highly potent antitubercular agents against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. These findings underscore the potential of these compounds in developing novel therapeutics for tuberculosis treatment (K. Pissinate et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt’s salt and its stable organic nitroxide counterpart have led to increased applications across a broad array of disciplines . The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
Eigenschaften
IUPAC Name |
2-piperidin-4-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVXIYAMTFUTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654810 | |
| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912761-65-0 | |
| Record name | 2-[(Piperidin-4-yl)oxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)

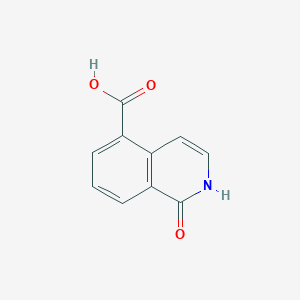
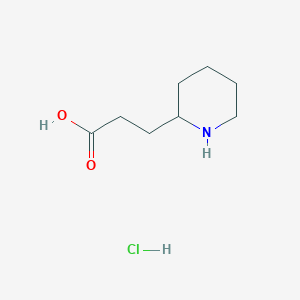
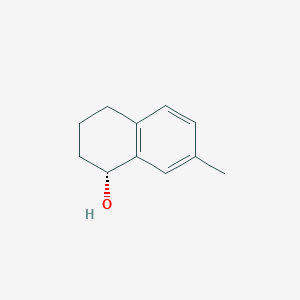

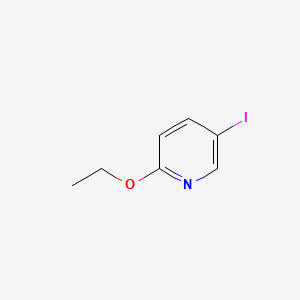
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)

